Moexiprilhydrochlorid

Übersicht

Beschreibung

Moexiprilhydrochlorid ist eine pharmazeutische Verbindung, die hauptsächlich als Angiotensin-Converting-Enzym-(ACE)-Hemmer eingesetzt wird. Es handelt sich um ein Prodrug, das im Körper in seine aktive Form, Moexiprilat, umgewandelt wird. Diese Verbindung wird zur Behandlung von Bluthochdruck (Hypertonie) verwendet, indem sie Blutgefäße entspannt, was zu einer Senkung des Blutdrucks und zur Vorbeugung von Schlaganfällen, Herzinfarkten und Nierenerkrankungen beiträgt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit dem entsprechenden Isochinolinderivat. Die wichtigsten Schritte umfassen:

Bildung des Isochinolinkerns: Der Isochinolinkern wird durch eine Pictet-Spengler-Reaktion synthetisiert, bei der ein aromatisches Aldehyd mit einem Amin kondensiert wird.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Veresterung in den Isochinolinkern eingeführt.

Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Umwandlung von Moexipril in sein Hydrochloridsalz durch Reaktion mit Salzsäure

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Reaktionsschritte wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollen durchgeführt werden, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Wissenschaftliche Forschungsanwendungen

Moexiprilhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmakologische Studien: Zur Untersuchung der Auswirkungen von ACE-Hemmern auf Blutdruck und Herz-Kreislauf-Gesundheit.

Arzneimittelentwicklung: Dient als Modellverbindung zur Entwicklung neuer ACE-Hemmer mit verbesserter Wirksamkeit und Sicherheitsprofilen.

Biologische Forschung: Wird in Studien verwendet, die die Rolle des Renin-Angiotensin-Systems bei verschiedenen Krankheiten untersuchen

Wirkmechanismus

This compound ist ein Prodrug, das im Körper in Moexiprilat umgewandelt wird. Moexiprilat hemmt die Aktivität des Angiotensin-Converting-Enzyms (ACE), das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist, einem starken Vasokonstriktor. Durch die Hemmung von ACE reduziert Moexiprilat den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einer anschließenden Senkung des Blutdrucks führt. Zusätzlich reduziert die Hemmung von ACE auch den Abbau von Bradykinin, einem Vasodilatator, was zusätzlich zu den blutdrucksenkenden Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Moexipril hydrochloride primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting ACE, moexipril hydrochloride disrupts the RAAS pathway . This leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased aldosterone secretion . Aldosterone promotes the reabsorption of sodium and water in the kidneys, which can increase blood volume and blood pressure. Therefore, the reduction in aldosterone secretion further contributes to the lowering of blood pressure .

Pharmacokinetics

Moexipril hydrochloride is rapidly converted to moexiprilat in the liver . The bioavailability of oral moexipril is about 13-22% . It has a half-life of 1 hour for moexipril and 2-9 hours for moexiprilat . Approximately 50% of moexiprilat is excreted in the feces and 13% in the urine .

Result of Action

The primary result of moexipril hydrochloride’s action is the lowering of blood pressure . By causing vasodilation, it helps prevent conditions associated with hypertension, such as strokes, heart attacks, and kidney problems .

Action Environment

The action of moexipril hydrochloride can be influenced by various environmental factors. For instance, food intake can significantly affect the drug’s bioavailability . Additionally, the drug’s effectiveness can be impacted by the patient’s renal and hepatic function, as these organs are involved in the metabolism and excretion of the drug .

Biochemische Analyse

Biochemical Properties

Moexipril hydrochloride interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The mechanism through which moexiprilat, the active metabolite of Moexipril hydrochloride, lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .

Cellular Effects

Moexipril hydrochloride works by relaxing blood vessels, causing them to widen . Lowering high blood pressure helps prevent strokes, heart attacks, and kidney problems . It has been found to affect less than 6% of patients who were prescribed moexipril, causing hypotension, dizziness, increased cough, diarrhea, flu syndrome, fatigue, and flushing .

Molecular Mechanism

Moexipril hydrochloride is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .

Temporal Effects in Laboratory Settings

Moexipril hydrochloride has been evaluated for safety in more than 2500 patients with hypertension; more than 250 of these patients were treated for approximately one year . The antihypertensive effects of moexipril hydrochloride have been proven to continue during therapy for up to 24 months .

Dosage Effects in Animal Models

In animal studies, moexipril hydrochloride reduced the infarct area on the mouse brain surface with a dose of 0.3 mg/kg . Other doses were not effective . Single oral doses of 2 g/kg moexipril were associated with significant lethality in mice .

Metabolic Pathways

Moexipril hydrochloride is rapidly converted to its active metabolite moexiprilat . Conversion to the active metabolite is thought to require carboxyesterases and is likely to occur in organs or tissues, other than the gastrointestinal tract, in which carboxyesterases occur . The liver is thought to be one site of conversion, but not the primary site .

Transport and Distribution

The clearance (CL) for moexipril is 441 mL/min and for moexiprilat 232 mL/min with a t ½ of 1.3 and 9.8 hours, respectively . Moexiprilat is about 50% protein bound . The volume of distribution of moexiprilat is about 183 liters .

Subcellular Localization

Moexipril hydrochloride is metabolized in the liver to form the pharmacologically active compound moexiprilat . Formation of moexiprilat is caused by hydrolysis of an ethyl ester group . Moexipril is incompletely absorbed after oral administration, and its bioavailability is low .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of moexipril hydrochloride involves multiple steps, starting from the appropriate isoquinoline derivative. The key steps include:

Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

Functional Group Modifications: Various functional groups are introduced to the isoquinoline core through reactions such as alkylation, acylation, and esterification.

Hydrochloride Formation: The final step involves the conversion of moexipril to its hydrochloride salt by reacting it with hydrochloric acid

Industrial Production Methods

Industrial production of moexipril hydrochloride typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Moexiprilhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Estergruppen in this compound können hydrolysiert werden, um Moexiprilat zu bilden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese bei ihrer therapeutischen Anwendung weniger häufig auftreten.

Substitution: Es können verschiedene Substitutionsreaktionen auftreten, insbesondere an den aromatischen Ringen

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in wässrigen sauren oder basischen Bedingungen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden

Hauptprodukte

Das Hauptprodukt, das durch die Hydrolyse von this compound gebildet wird, ist Moexiprilat, die aktive Form des Medikaments .

Vergleich Mit ähnlichen Verbindungen

Moexiprilhydrochlorid ähnelt anderen ACE-Hemmern wie Enalapril, Lisinopril und Ramipril. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Bioverfügbarkeit: this compound hat ein anderes Bioverfügbarkeitsprofil im Vergleich zu anderen ACE-Hemmern, was sich auf seine Dosierung und Wirksamkeit auswirken kann.

Pharmakokinetik: Die pharmakokinetischen Eigenschaften, wie z. B. die Halbwertszeit und der Metabolismus, variieren bei ACE-Hemmern, was ihre Wirkdauer und Nebenwirkungsprofile beeinflusst

Liste ähnlicher Verbindungen

- Enalapril

- Lisinopril

- Ramipril

- Captopril

- Benazepril

Eigenschaften

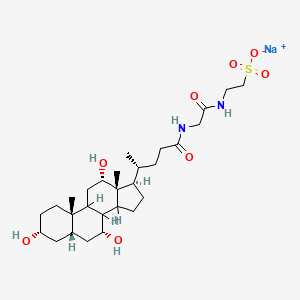

IUPAC Name |

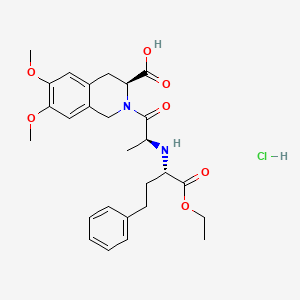

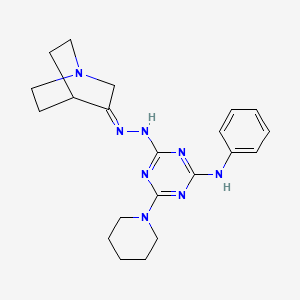

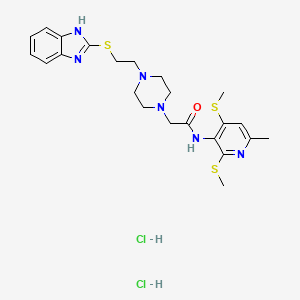

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRAXHBVZQZSIC-JKVLGAQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044267 | |

| Record name | Moexipril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-52-5 | |

| Record name | Moexipril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moexipril hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexipril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOEXIPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)